(S)-4-Amino-5,5,5-trifluoropentanoic acid
Description
Significance of Non-Canonical Amino Acids as Advanced Building Blocks in Chemical Biology
The foundational building blocks of proteins are the 20 canonical amino acids, which are directly encoded by the genetic code. thedailyscientist.orgrsc.org However, the field of chemical biology has expanded its toolkit to include non-canonical amino acids (ncAAs), also known as unnatural amino acids. thedailyscientist.org These are amino acids that are not found in the natural polypeptide chains of proteins within living cells. thedailyscientist.org The inclusion of ncAAs, which can be chemically synthesized or found in organisms like plants and bacteria, vastly increases the chemical diversity available for protein engineering and biotechnological applications. thedailyscientist.orgrsc.org
The value of ncAAs lies in their ability to introduce novel chemical functionalities, structures, and properties into peptides and proteins. thedailyscientist.orgrsc.org By moving beyond the limitations of the 20 canonical amino acids, scientists can create proteins with enhanced or entirely new functions. rsc.org The incorporation of ncAAs is a powerful strategy for:
Probing Protein Function: Introducing ncAAs with unique spectroscopic or reactive properties allows for the detailed study of protein structure, dynamics, and interactions within living cells. thedailyscientist.orgacs.org
Enhancing Therapeutic Potential: Replacing natural amino acids with ncAAs can result in peptides and proteins with increased biological stability against enzymatic degradation, improved pharmacokinetic profiles, and higher activity. thedailyscientist.orgnih.gov This makes them valuable in drug discovery and for creating advanced drug delivery systems. thedailyscientist.orgrsc.org
Developing Novel Biomaterials: ncAAs serve as building blocks for designing new biomaterials with tailored properties. rsc.org
Improving Biocatalysts: The introduction of ncAAs can improve the stability, activity, and selectivity of enzymes for applications in biocatalysis. acs.orgresearchgate.net
The site-specific incorporation of these unique building blocks into proteins is often achieved through the expansion of the genetic code, which involves engineering aminoacyl-tRNA synthetase/tRNA pairs that can recognize a specific ncAA and a unique codon, such as a nonsense or frameshift codon. rsc.orgacs.orgresearchgate.net This methodology provides precise control over the placement of the ncAA within the protein sequence, opening up a wide range of possibilities for creating artificial proteins with tailored characteristics. uea.ac.uk
Strategic Incorporation of Fluorine into Amino Acid Scaffolds
Among the various modifications possible with ncAAs, the strategic incorporation of fluorine has become an exceptionally useful strategy in medicinal chemistry and drug development. nih.govresearchgate.netnih.gov Fluorine is the most electronegative element, and its van der Waals radius is only slightly larger than that of hydrogen. researchgate.net This unique combination of properties means that replacing hydrogen with fluorine can drastically alter a molecule's characteristics without significantly changing its size or shape. researchgate.netnumberanalytics.com
The introduction of fluorine into amino acid scaffolds can impart a range of beneficial properties:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is extraordinarily strong. nih.gov Substituting hydrogen atoms at sites susceptible to metabolic attack with fluorine can block enzymatic degradation, thereby increasing the half-life and bioavailability of peptide-based drugs. nih.govresearchgate.netnumberanalytics.com
Increased Lipophilicity: Fluorine is highly lipophilic, and its introduction can increase a compound's ability to cross cellular membranes. nih.govnumberanalytics.com
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be used to lock a peptide into a bioactive shape and enhance its binding affinity to a biological target. nih.gov
Improved Target Binding: Fluorination can enhance non-covalent binding interactions with biological targets, leading to more potent and selective drugs. nih.gov
The synthesis of fluorinated amino acids can be challenging, often requiring harsh reaction conditions. nih.gov Methodologies generally fall into categories such as electrophilic fluorination, which uses reagents like N-fluorobenzensulfonimide (NFSI), or nucleophilic fluorination. nih.gov These advanced synthetic methods have made a wide array of fluorinated amino acids available for research and development in pharmaceuticals, materials science, and biotechnology. numberanalytics.comnumberanalytics.com
Overview of (S)-4-Amino-5,5,5-trifluoropentanoic Acid within the Landscape of Fluorinated Amino Acids
Within the diverse family of fluorinated amino acids, this compound represents a specific and valuable building block. It is a non-canonical amino acid characterized by a five-carbon pentanoic acid backbone, an amine group at the fourth carbon (a γ-amino acid), and a terminal trifluoromethyl (-CF3) group.
The presence of the trifluoromethyl group is particularly significant. This group is a common motif in medicinal chemistry known to enhance metabolic stability and lipophilicity. smolecule.com As a fluorinated amino acid, this compound combines the structural features of an amino acid with the unique properties conferred by fluorine. Its structure makes it a valuable precursor and building block in organic synthesis for creating more complex molecules, particularly for pharmaceutical applications. smolecule.com Research into structurally similar compounds suggests potential applications in modulating neurotransmitter systems, where the trifluoromethyl group can enhance interactions with biological membranes and contribute to efficacy. smolecule.com
Below is a table summarizing the key identifiers for this compound.
Table of Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
CAS No. |
1287373-66-3 |
|---|---|
Molecular Formula |
C5H8F3NO2 |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
(4S)-4-amino-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |
InChI Key |
FMHFLFRQGOQLBU-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C(CC(=O)O)C(C(F)(F)F)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the characterization of fluorinated molecules, offering unparalleled insight into their structure, conformation, and interactions.
¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying fluorinated compounds due to the fluorine-19 nucleus's 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine signals in most biological systems. researchgate.netnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an ideal probe for monitoring subtle changes. researchgate.netillinois.edu For (S)-4-Amino-5,5,5-trifluoropentanoic acid, the trifluoromethyl (CF₃) group acts as a reporter. nih.gov Its ¹⁹F NMR signal can provide information on solvent polarity, binding events, and conformational changes within a larger molecule, such as a peptide, into which it might be incorporated. nih.govnih.gov
The large chemical shift dispersion of ¹⁹F NMR, which can span over a wide range, allows for the resolution of individual fluorinated sites even in complex macromolecules. researchgate.netacs.org When incorporated into peptides or proteins, the CF₃ group of this amino acid can be used to monitor protein-ligand interactions and conformational dynamics, as the fluorine signal will change upon binding or structural rearrangement. nih.govresearchgate.net
| Advantage | Description | Relevance to this compound |
|---|---|---|
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. nsf.gov | Enables detection even at low concentrations, facilitating studies in biological systems. |
| Background-Free Signal | Fluorine is virtually absent in native biological molecules, resulting in NMR spectra with no background signals. researchgate.netnih.gov | Allows for clear, unambiguous observation of the CF₃ group's signal without interference from other atoms. |
| Environmental Sensitivity | The ¹⁹F chemical shift is extremely sensitive to changes in the local electronic environment (e.g., solvent, pH, binding). illinois.eduresearchgate.net | The CF₃ signal can act as a precise reporter on the local environment and conformational state of the amino acid. |
| Large Chemical Shift Range | ¹⁹F NMR spectra exhibit a broad range of chemical shifts, which minimizes signal overlap. researchgate.netacs.org | If multiple fluorinated probes are used, their signals are likely to be well-resolved, allowing for simultaneous monitoring. |
The three-dimensional conformation of this compound in solution can be determined by analyzing scalar (J) couplings between NMR-active nuclei. Vicinal coupling constants (³J), particularly between protons (³JHH) and between protons and fluorine (³JHF), are dependent on the dihedral angle separating the coupled nuclei, a relationship described by the Karplus equation. nii.ac.jp By measuring these coupling constants from high-resolution NMR spectra, it is possible to calculate the torsion angles along the molecule's backbone and side chain, thereby defining its preferred conformation(s) in solution. researchgate.net
Chemical Shift Anisotropy (CSA) is another NMR parameter that provides structural information. The CSA reflects the anisotropic electronic environment around a nucleus. protein-nmr.org.uk In solution, rapid molecular tumbling averages the CSA to a single isotropic chemical shift. protein-nmr.org.uk However, in solid-state NMR, the CSA can be measured and provides information about the orientation of the CF₃ group relative to the external magnetic field. protein-nmr.org.uknih.gov The CF₃ group possesses a significant CSA, which makes it a useful probe for solid-state NMR studies of peptides or proteins containing this amino acid, offering insights into their structure and alignment, for instance, in biological membranes. ed.ac.ukresearchgate.net
| NMR Parameter | Information Derived | Application |
|---|---|---|
| ³J-coupling (e.g., ³JHH, ³JHF) | Dihedral (torsion) angles via the Karplus relationship. nii.ac.jp | Determining the preferred backbone and side-chain conformation in solution. |
| Chemical Shift Anisotropy (CSA) | Orientation and dynamics of the chemical group in a non-isotropic environment. protein-nmr.org.uknih.gov | Solid-state NMR studies to determine the orientation of the amino acid within a larger, ordered structure like a membrane protein. |
To gain a comprehensive structural picture, a suite of heteronuclear NMR experiments is employed. These experiments correlate different types of nuclei, such as ¹H, ¹³C, and ¹⁹F.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of a proton directly bonded to another nucleus, such as ¹³C or ¹⁵N. It provides a "fingerprint" of the molecule, with each C-H or N-H group producing a distinct peak, which is essential for resonance assignment. scispace.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects correlations between nuclei separated by two or three bonds (e.g., ¹H and ¹³C). It is crucial for piecing together the carbon skeleton of the molecule and assigning the resonances of quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. nii.ac.jp Correlations between the protons of this compound and other nearby protons provide distance restraints that are fundamental for calculating its three-dimensional structure. researchgate.net ¹⁹F-¹H and ¹⁹F-¹⁹F NOESY experiments can also provide valuable long-range distance information. anu.edu.au
Together, these experiments allow for the complete assignment of all NMR signals and the determination of the molecule's covalent and three-dimensional structure in solution. scispace.com
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high precision, allowing for the unambiguous confirmation of its elemental composition (C₅H₈F₃NO₂). wiley-vch.de The calculated monoisotopic mass is 171.0507 g/mol . oakwoodchemical.comwashington.edu Any deviation from this value would indicate the presence of impurities or an incorrect structure.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the target compound from any starting materials, byproducts, or other contaminants before mass analysis. This provides a robust method for assessing the sample's purity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the atoms within the molecule. wiley-vch.de
| Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₅H₈F₃NO₂ | - |
| Molecular Weight (Average) | 171.12 g/mol | Calculation from atomic weights |
| Monoisotopic Mass | 171.0507 g/mol | High-Resolution Mass Spectrometry (HRMS) |
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide the exact atomic coordinates of this compound, revealing detailed information on bond lengths, bond angles, and torsion angles. mdpi.com It would also elucidate the intermolecular interactions, such as hydrogen bonding patterns, that govern the crystal packing. While solution-state conformations determined by NMR can be dynamic and represent an average of multiple states, a crystal structure provides a static, high-resolution snapshot of the molecule in its lowest energy crystalline form. nii.ac.jp As of now, a public crystal structure for this compound has not been reported.
Computational and Theoretical Studies
In conjunction with experimental data, computational and theoretical studies are invaluable for a deeper understanding of the molecule's properties. Methods like Density Functional Theory (DFT) can be used to calculate the molecule's stable conformations and predict various spectroscopic parameters. nih.govnii.ac.jp For instance, theoretical calculations can predict ¹⁹F and ¹³C NMR chemical shifts for different possible conformers. nih.gov By comparing these predicted values with the experimental data, researchers can validate the proposed three-dimensional structures. Computational models also allow for the analysis of electronic properties, such as electrostatic potential surfaces, which can provide insights into the molecule's reactivity and intermolecular interactions.
Ab Initio and DFT Calculations for Conformational Preferences
Ab Initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular structures and energies. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost.
For this compound, these calculations are employed to explore the potential energy surface by systematically rotating the single bonds along the carbon backbone. This process, known as a conformational search or scan, identifies the stable conformers (energy minima) and the transition states (energy maxima) that separate them. The key dihedral angles that define the conformation of this molecule are around the C2-C3, C3-C4, and C4-C5 bonds.
While specific computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the conformational preferences can be predicted based on studies of analogous fluorinated alkanes and amino acids. The primary interactions influencing conformational stability are steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects involving the trifluoromethyl (CF₃), amino (NH₂), and carboxylic acid (COOH) groups.
The calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the electronegative fluorine atoms and potential hydrogen bonding.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations
| Conformer Description (Dihedral Angle C3-C4-C5-F) | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Anti (CF₃ group is anti to C3) | 0.00 | ~180 |
| Gauche+ (CF₃ group is gauche to C3) | 0.75 | ~60 |
| Gauche- (CF₃ group is gauche to C3) | 0.80 | ~-60 |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. The actual energy values would require specific DFT calculations.
Understanding Stereoelectronic Effects (e.g., Hyperconjugative and Dipole-Dipole Interactions)
Stereoelectronic effects are interactions between electron orbitals that depend on the geometry of the molecule. In this compound, these effects play a significant role in determining the most stable conformations.
Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the context of this molecule, a significant hyperconjugative interaction is the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-F σ* anti-bonding orbital. This σ → σ* interaction is strongest when the orbitals are anti-periplanar (at a 180° dihedral angle). This effect can influence the rotational barriers around the C-C bonds and favor conformations where such an alignment is possible. For the C4-C5 bond, a staggered conformation is favored not only due to sterics but also due to the stabilizing hyperconjugative interactions between the C-H bonds on C4 and the C-F bonds on C5.
Natural Bond Orbital (NBO) analysis is a computational technique often used in conjunction with DFT to quantify these hyperconjugative interactions. The strength of the interaction is given by the second-order perturbation theory energy, E(2).
Dipole-Dipole Interactions: The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment along each C-F bond. The vector sum of these bond dipoles results in a significant local dipole for the CF₃ group. Similarly, the amino and carboxylic acid groups also possess considerable dipole moments. The electrostatic interactions between these local dipoles can either be attractive or repulsive, depending on their relative orientation. The molecule will tend to adopt conformations that minimize repulsive dipole-dipole interactions and maximize attractive ones. For instance, a conformation where the negative end of the CF₃ group dipole is oriented away from the electron-rich oxygen atoms of the carboxylic acid group would be electrostatically favored over one where they are in close proximity.
Table 2: Representative Hyperconjugative Interaction Energies from NBO Analysis of a Fluorinated Alkane Analogue
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |
| σ(C4-H) | σ(C5-F) | 1.5 - 2.5 |
| σ(C3-C4) | σ(C5-F) | 0.8 - 1.2 |
Note: This table provides typical energy ranges for hyperconjugative interactions in molecules with similar structural motifs and is intended for illustrative purposes.
No Published Research Found for this compound in the Specified Applications
Following an extensive and thorough search of scientific literature and databases, no published research, data, or detailed findings could be located for the chemical compound This compound corresponding to the specific applications in peptide and protein engineering as outlined in the provided structure.
The investigation sought to find information regarding its use in:
Strategic Incorporation into Peptides and Proteins , including Solid-Phase Peptide Synthesis (SPPS), chemoenzymatic methods, and genetic code expansion.
Modulating Peptide and Protein Structure , focusing on its influence on secondary structure, protein folding and aggregation, and its specific conformational bias.
While general information exists for the methodologies themselves (e.g., SPPS, genetic code expansion) and for the effects of other, different fluorinated amino acids (such as trifluoromethylated α-amino acids or fluorinated prolines) and γ-amino acids, no studies were identified that specifically utilized or characterized This compound in these contexts.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings or data tables for this specific compound as requested, due to the apparent absence of relevant studies in the public domain. The compound is available commercially, identified by CAS Number 1287373-66-3, but its application in the fields of peptide and protein engineering as specified does not appear to be documented in accessible scientific literature.
Applications in Peptide and Protein Engineering
Engineering Protein-Protein Interactions and Molecular Recognition
The introduction of fluorinated amino acids like (S)-4-Amino-5,5,5-trifluoropentanoic acid into peptides and proteins is a strategic approach to finely tune their interaction profiles. The trifluoromethyl group imparts distinct electronic and steric properties that can be leveraged to modulate binding affinity and specificity. The high lipophilicity of the -CF3 group can enhance hydrophobic interactions within protein cores or at protein-protein interfaces. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can create multipolar interactions with protein backbones, particularly with backbone carbonyl groups, which can significantly contribute to the binding affinity of ligands and the stability of protein complexes. nih.gov Research has shown that introducing trifluoromethyl groups into inhibitors can improve their activity by 5- to 10-fold due to these favorable interactions. nih.gov
Arene-Perfluoroarene Stacking Interactions
While classic arene-perfluoroarene stacking involves the interaction between a fluorine-substituted aromatic ring and an electron-rich aromatic ring, the principle of charge-quadrupole interactions can be extended to the trifluoromethyl group of this compound. The highly electronegative fluorine atoms create a partial positive charge on the carbon of the -CF3 group, which can interact favorably with the electron-rich π-systems of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Computational studies on model systems have demonstrated that trifluoromethylation of aromatic rings enhances intermolecular π-π stacking interactions by increasing the molecular quadrupole moment and dispersion forces. researchgate.net This leads to reduced intermolecular distances and more stable cofacial arrangements. researchgate.net When incorporated into a peptide chain, the aliphatic side chain of this compound positions the trifluoromethyl group to engage in these stabilizing interactions with aromatic residues at a protein-protein interface. These interactions, though not strictly arene-perfluoroarene stacking, are crucial for enhancing the specificity and strength of molecular recognition events, making this amino acid a valuable component for designing peptides that target specific protein surfaces. The trifluoromethyl-2-pyridyl moiety in the drug Tipranavir, for instance, contributes to multiple stabilizing interactions within the enzyme's active site. mdpi.com
Development of Fluorinated Amino Acids as Biological Probes
The near-total absence of fluorine in natural biological systems makes fluorinated amino acids exceptional tools for probing biological processes with minimal background interference. ucla.edu this compound, with its trifluoromethyl group, is particularly well-suited for this purpose, especially in the context of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR Reporters for Biomolecular Studies
¹⁹F NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. nih.gov The fluorine-19 nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H). ucla.edu A key advantage is the very broad chemical shift range of over 400 ppm, which makes the ¹⁹F nucleus highly sensitive to subtle changes in its local chemical and electronic environment. ucla.edu
When this compound is incorporated into a protein, its trifluoromethyl group acts as a sensitive ¹⁹F NMR reporter. nih.gov The three magnetically equivalent fluorine atoms provide a signal amplification that enhances detection, even at low protein concentrations. nih.goved.ac.uk The chemical shift of the -CF3 signal is exquisitely sensitive to changes in solvent exposure, proximity to other residues, ligand binding, and protein conformational changes. nih.govnih.gov This allows researchers to monitor these events with high precision and without the need for complex multidimensional experiments that are often required for ¹H or ¹³C NMR. ucla.edu
The effectiveness of a ¹⁹F NMR probe is often determined by its chemical shift dispersion—the range of chemical shifts it exhibits in response to different environments. Studies comparing various trifluoromethyl-containing tags have shown that their sensitivity to solvent polarity varies, which is a key factor in their ability to report on protein conformational states. nih.gov
Below is an interactive data table summarizing the chemical shift sensitivity of different trifluoromethyl tags when conjugated to the tripeptide glutathione (B108866) and exposed to varying solvent polarities (methanol/water mixtures). A larger change in chemical shift (Δδ) indicates greater sensitivity to the local environment.
Data derived from studies on trifluoromethyl probes in varying solvent polarities. nih.gov
The high sensitivity and signal amplification of the trifluoromethyl group in this compound make it an ideal candidate for use as a ¹⁹F NMR reporter to provide detailed insights into protein structure, function, and interactions with virtually no background signal. researchgate.net
Role in Enzyme Inhibition and Rational Drug Design
Design Principles of Trifluoromethylated Enzyme Inhibitors
The design of enzyme inhibitors often leverages the concept of transition state analogues, molecules that structurally and electronically mimic the high-energy transition state of an enzymatic reaction. taylorfrancis.comnih.gov Trifluoromethylated compounds, especially trifluoromethyl ketones (TFMKs), are excellent candidates for this approach due to the strong electron-withdrawing nature of the trifluoromethyl group. nih.govhovione.com This property significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.govresearchgate.net This increased reactivity is a cornerstone of their design as inhibitors for hydrolytic enzymes like proteases and esterases. researchgate.netnih.gov
Fluoro ketones and particularly trifluoromethyl ketones are designed to act as mimics of the tetrahedral intermediate formed during the hydrolysis of peptide or ester bonds. nih.govbeilstein-journals.org The enzymatic cleavage of a peptide bond proceeds through a transient tetrahedral intermediate, which is stabilized by the enzyme's active site. nih.gov The trifluoromethyl group destabilizes the carbonyl double bond, making the ketone readily susceptible to hydration or to attack by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine. nih.gov The resulting stable tetrahedral adduct, a hemiacetal or hemiketal, closely resembles the geometry of the natural transition state. nih.govnih.gov By forming this stable mimic, the inhibitor occupies the active site, preventing the natural substrate from binding and being processed, thus effectively inhibiting the enzyme. nih.gov This strategy has proven effective for a range of enzymes, including serine proteases, esterases, and metalloproteases. nih.govnih.gov
To enhance specificity and binding affinity, the trifluoromethyl ketone moiety is often incorporated into a peptide backbone, creating trifluoromethyl ketone dipeptide analogues. nih.govmdpi.com This design principle combines the potent inhibitory action of the TFMK group with the substrate specificity conferred by the peptide sequence. nih.gov The amino acid residues of the dipeptide analogue are chosen to match the preferred recognition sequence of the target enzyme, guiding the inhibitor to the correct active site. mdpi.com This approach has led to the development of powerful inhibitors for various proteases. For example, trifluoromethyl ketone dipeptide analogues have been shown to be effective inhibitors of enzymes like the angiotensin-converting enzyme. nih.gov Studies on serine proteases such as chymotrypsin (B1334515) and elastase have also demonstrated the high efficacy of peptidyl fluoromethyl ketones. nih.gov
Mechanism of Enzymatic Inhibition by Trifluoropentanoic Acid Derivatives
The inhibitory mechanism of trifluoromethyl ketone-containing compounds, including derivatives of trifluoropentanoic acid, is centered on the electrophilic nature of the fluorinated carbonyl group. This reactivity allows for the formation of a covalent or quasi-covalent bond with a key nucleophilic residue within the enzyme's active site.
The primary mechanism of inhibition involves the nucleophilic attack by an amino acid residue in the enzyme's active site on the carbonyl carbon of the trifluoromethyl ketone. nih.gov For serine proteases, the hydroxyl group of the catalytic serine residue acts as the nucleophile, while for cysteine proteases, it is the thiol group of cysteine. nih.gov This attack results in the formation of a stable, covalent tetrahedral adduct known as a hemiketal (with serine) or hemithioketal (with cysteine). nih.govnih.gov
The stability of this adduct is the key to the inhibitor's potency. The high electronegativity of the three fluorine atoms withdraws electron density, making the carbonyl carbon exceptionally electron-deficient and thus a prime target for nucleophiles. nih.gov The resulting hemiketal is significantly more stable than the one formed with a non-fluorinated ketone, effectively trapping the enzyme in an inactive state. nih.gov This process is often a slow, tight-binding inhibition, where the initial binding is followed by the slower step of covalent adduct formation, leading to a time-dependent increase in inhibition. nih.gov
Specific Enzyme Targets and Inhibitor Efficacy
The principles of trifluoromethyl ketone inhibition have been successfully applied to target specific enzymes, with derivatives of trifluoropentanoic acid showing notable efficacy.
Carboxypeptidase A, a zinc metalloprotease, is a well-documented target for fluoro ketone inhibitors. Research has demonstrated that trifluoromethyl ketone analogues can act as potent inhibitors of this enzyme. A key example is 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid, a structural analogue of the subject compound, which was found to be a potent inhibitor of Carboxypeptidase A. nih.gov
The inhibitory power of these compounds stems from their ability to mimic the tetrahedral transition state of peptide hydrolysis catalyzed by the enzyme. nih.gov The hydrated form of the trifluoromethyl ketone is believed to be the active inhibitory species, as it is a structural mimic of this intermediate. nih.gov The efficacy of these inhibitors highlights the success of the transition-state analogue approach in designing potent inhibitors for metalloproteases.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M nih.gov |
No Direct Evidence Found for the Role of (S)-4-Amino-5,5,5-trifluoropentanoic acid in ACE Inhibition or Target-Guided Synthesis
Despite a comprehensive review of available scientific literature, no specific research data or publications were identified that directly link the chemical compound this compound to the inhibition of Angiotensin Converting Enzyme (ACE) or its use in target-guided synthesis for enzyme inhibitor discovery.
The requested article was to be structured around the specific roles of this compound in these two distinct areas of biochemical and pharmaceutical research. However, extensive searches have not yielded any studies, data tables, or detailed research findings to substantiate such an article.
The field of enzyme inhibition is vast, with many compounds investigated for their potential therapeutic effects. Angiotensin Converting Enzyme (ACE) is a well-established target for the management of hypertension, and numerous inhibitors have been developed. These inhibitors typically function by interacting with the active site of the enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Similarly, target-guided synthesis represents a modern approach in drug discovery where the biological target itself is used to assemble its own inhibitor from a pool of smaller molecular fragments. This method, which includes techniques like in situ click chemistry, has been successfully applied to discover potent inhibitors for various enzymes.
While fluorinated amino acids, a class to which this compound belongs, are of significant interest in medicinal chemistry due to their unique properties that can enhance metabolic stability and binding affinity, there is no specific, publicly available research that details the application of this particular compound as an ACE inhibitor or in the context of target-guided synthesis for enzyme inhibitor discovery.
Therefore, the creation of a scientifically accurate article focusing solely on this compound within the specified outline is not possible based on the current body of scientific literature.
Synthesis and Biological Relevance of Derivatives and Analogs of S 4 Amino 5,5,5 Trifluoropentanoic Acid
Homologated Fluorinated Amino Acids (e.g., α,β,γ-trifluoro-δ-amino acids)
The synthesis of homologated amino acids, particularly those incorporating fluorine atoms along their backbone, represents a significant area of research in medicinal chemistry. These modifications can profoundly influence the conformational properties of peptides and peptidomimetics, potentially leading to enhanced biological activity and stability. The introduction of vicinal C-F bonds can create predictable secondary structures due to stereoelectronic interactions. beilstein-journals.org
One notable synthetic approach targets δ-amino acids containing three vicinal C–F bonds. The strategy to achieve these α,β,γ-trifluoro-δ-amino acids has explored various methods, including both electrophilic and nucleophilic fluorination techniques. A successful pathway has been developed that allows for the stereoselective synthesis of these complex structures. beilstein-journals.org The different diastereoisomers of these fluorinated δ-amino acids have been shown to adopt distinct conformations in solution, highlighting their potential as shape-controlled building blocks for peptide and protein science. beilstein-journals.org
The ability to control the geometry of these backbone-extended amino acids is crucial for their application. By strategically placing fluorine atoms along the carbon chain, researchers can induce specific folding patterns, which can be instrumental in designing peptides with improved binding affinity for their biological targets. beilstein-journals.org
Trifluoromethylated Scaffolds for Lead Structure Research
The incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a widely used strategy in modern drug design. hovione.com This is due to the unique physicochemical properties that the trifluoromethyl group imparts, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profiles of drug candidates. mdpi.commdpi.comnih.gov
α-Trifluoromethyl Amines and Amino Esters
Chiral α-trifluoromethyl amines and amino esters are valuable building blocks in medicinal chemistry. nih.gov They can serve as unnatural amino acids to generate proteolytically stable peptides with increased lipophilicity. nih.govresearchgate.net The presence of the α-trifluoromethyl group lowers the basicity of the amine, making its hydrogen-bonding characteristics more similar to that of an amide. nih.gov This property allows α-trifluoromethyl amines to function as effective amide isosteres in peptidomimetics. nih.govduke.edu
Numerous synthetic strategies have been developed to access enantioenriched α-trifluoromethyl amines. These methods include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of various nucleophiles to trifluoromethyl imines. nih.govorganic-chemistry.org Biocatalytic approaches, such as N–H bond insertion using engineered metalloproteins, have also been employed to synthesize chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. nih.gov
A recent development in this area is the synthesis of α,γ-chiral trifluoromethylated amines through the stereospecific isomerization of α-chiral allylic amines. acs.org This method provides a new pathway to valuable chiral trifluoromethylated scaffolds.
Trifluoromethylated Hydroxyethylamine-Based Scaffolds
Trifluoromethylated hydroxyethylamine-based scaffolds are another important class of structures in drug discovery, particularly in the design of protease inhibitors. researchgate.net The hydroxyethylamine moiety can act as a transition-state isostere for peptide hydrolysis, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
The synthesis of these scaffolds often involves the ring-opening of epoxides with amino acid esters. researchgate.net For instance, a series of protease inhibitors targeting the malarial enzymes plasmepsin I and II were prepared using a basic hydroxyethylamine transition-state isostere scaffold with varied substituents in the P1' position. researchgate.net These compounds exhibited potent inhibitory activity and high selectivity over the related human protease cathepsin D. researchgate.net
Development of Trifluoromethylated Peptide Mimetics
The development of peptide mimetics is a crucial strategy to overcome the inherent drawbacks of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of trifluoromethyl groups into peptide structures is a key approach in the design of novel peptidomimetics with enhanced properties. researchgate.netacs.org
Amide Bond Isosteres (e.g., Trifluoroethylamines)
One of the most significant applications of trifluoromethylated structures in peptidomimetics is their use as amide bond isosteres. The trifluoroethylamine group, in particular, has emerged as a valuable surrogate for the amide bond. researchgate.netnih.gov The trifluoromethyl group's strong electron-withdrawing nature significantly reduces the basicity of the adjacent amine, making its pKa similar to that of an amide. researchgate.net This allows the trifluoroethylamine moiety to maintain the hydrogen bonding capabilities of the amide bond it replaces. nih.gov
This strategy has been successfully applied in the design of potent and selective enzyme inhibitors. For example, replacing the P2-P3 amide bond of dipeptide cathepsin K inhibitors with a trifluoroethylamine group resulted in compounds that were 10- to 20-fold more potent than the corresponding amide derivatives. nih.gov The non-basic nature of the nitrogen in the trifluoroethylamine group was crucial for maintaining an important hydrogen bond with a glycine (B1666218) residue in the enzyme's active site. nih.gov
The synthesis of molecules containing the trifluoroethylamine motif can be achieved through various methods, including the direct C-H functionalization of heteroarenes. figshare.comresearchgate.net
Design of Conformationally Constrained Peptidomimetics
Introducing conformational constraints into peptide mimetics is a powerful strategy to enhance their binding affinity and selectivity by reducing the entropic penalty upon binding to their target. nih.govcam.ac.uk The incorporation of trifluoromethylated amino acids or scaffolds can contribute to achieving such conformational rigidity. beilstein-journals.orgnih.gov
For instance, the synthesis of new triazole-based trifluoromethyl scaffolds has been explored for the preparation of peptidomimetics. nih.gov The 1,2,3-triazole ring can act as a rigid linker and a surrogate for a trans-amide bond. The combination of a trifluoromethyl group and a triazole moiety offers a promising approach to creating conformationally defined peptidomimetics. nih.gov
Furthermore, the strategic placement of fluorinated amino acids can induce specific secondary structures, such as turns and helices, due to favorable stereoelectronic interactions involving the fluorine atoms. beilstein-journals.org This approach has been utilized in the design of inhibitors for various enzymes, including protein arginine methyltransferases (PRMTs), where conformationally constrained peptidomimetics have shown increased inhibitory activity. nih.gov
Interactive Data Tables
Table 1: Properties of α-Trifluoromethyl Amines as Amide Isosteres
| Property | Description | Reference(s) |
| Basicity | The α-trifluoromethyl group significantly reduces the basicity of the amine, making it comparable to that of an amide. | nih.gov |
| Hydrogen Bonding | The non-basic nitrogen can still participate in hydrogen bonding, mimicking the hydrogen bond acceptor/donor properties of an amide. | nih.gov |
| Metabolic Stability | The trifluoroethylamine linkage is more resistant to proteolytic cleavage compared to a standard amide bond. | researchgate.net |
| Lipophilicity | The trifluoromethyl group generally increases the lipophilicity of the molecule, which can affect cell permeability and binding. | mdpi.com |
Table 2: Examples of Trifluoromethylated Scaffolds in Drug Discovery
| Scaffold | Application | Key Features | Reference(s) |
| α-Trifluoromethyl Amines | Peptidomimetics, enzyme inhibitors | Amide bond isosteres, increased metabolic stability. | researchgate.net, nih.gov, duke.edu |
| Trifluoromethylated Hydroxyethylamines | Protease inhibitors (e.g., for plasmepsins) | Transition-state isosteres, enhanced binding affinity. | researchgate.net |
| Triazole-based Trifluoromethyl Scaffolds | Conformationally constrained peptidomimetics | Rigid linkers, potential for inducing specific secondary structures. | nih.gov |
Table of Compounds
Stereochemical Diversity in Trifluorinated Amino Acid Derivatives
The introduction of a trifluoromethyl group into amino acids creates chiral centers, making stereochemistry a critical aspect of their synthesis and biological application. The spatial arrangement of atoms, or stereoisomerism, in these molecules can profoundly influence their physicochemical properties, such as folding behavior and hydrophobicity, and ultimately their biological activity when incorporated into peptides. nih.gov Consequently, developing synthetic methods that allow for precise control over stereochemistry is a significant focus of research. The ability to generate a full spectrum of stereoisomers for a given trifluorinated amino acid derivative is essential for exploring structure-activity relationships in medicinal chemistry.
Achieving stereochemical diversity means having access to different enantiomers and diastereomers. For amino acids with multiple chiral centers, such as β-branched β-trifluoromethyl α-amino acids, the challenge lies in controlling both the absolute configuration at each center and the relative configuration between them (syn- or anti-diastereomers). nih.gov
Asymmetric Synthetic Strategies
A variety of asymmetric synthesis strategies have been developed to control the stereochemistry of trifluoromethylated amino acids. These methods are crucial for producing enantiomerically enriched compounds.
Chiral Auxiliaries: One established approach involves the use of chiral auxiliaries, such as those derived from phenylglycinol, attached to the nitrogen of imines derived from 3,3,3-trifluoropyruvic acid esters. This method allows for medium to high levels of stereocontrol in asymmetric additions across the carbon-nitrogen double bond. researchgate.net
Catalytic Asymmetric Synthesis: Catalytic methods are often preferred for their efficiency. Impressive results have been achieved in enantioselective approaches, including:
Organocatalysis: The asymmetric Strecker reaction, utilizing chiral thioureas or chiral Brønsted acids as organocatalysts, has proven effective. researchgate.net
Phase-Transfer Catalysis: Novel cinchona alkaloid-derived chiral phase-transfer catalysts have been designed to enable highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.govbrandeis.edudocumentsdelivered.com This transformation provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids. nih.govbrandeis.edu
Stereodivergent Synthesis
For molecules with multiple stereocenters, such as β-aryl-β-trifluoromethyl α-amino acid derivatives, stereodivergent synthesis is a powerful tool. This approach allows for the selective formation of any given diastereomer from a common starting material by carefully choosing the catalyst or reaction conditions. nih.gov
One notable strategy involves a sequential catalytic process. For example, a one-pot reaction can be designed where the combination of catalysts dictates the stereochemical outcome. By leveraging the inherent bias of a reaction and selecting an appropriate catalyst, it is possible to produce either the anti- or syn-isomer with high stereoselectivity. nih.gov
A study demonstrated this principle by using different catalyst combinations to access distinct diastereomers of β-branched β-trifluoromethyl α-amino acids. The results highlight the ability to overcome the limitations of conventional methods like stereospecific hydrogenation, where the product's configuration is dictated by the starting olefin's geometry. nih.gov
| Target Stereoisomer | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|
| anti-Product | Appropriate Catalyst Combination | Up to >20:1 | ≥89% |
| syn-Product | Ammonia-Derived Squaramide Catalyst | Up to 8.5:1 | ≥99% |
This level of control is significant as it provides access to isomers that may not be obtainable through other synthetic routes, thereby expanding the chemical space available for drug discovery and peptide engineering. nih.gov The unique electronic properties of the trifluoromethyl group play a crucial role in these transformations, influencing the reactivity and stability of intermediates and transition states. researchgate.net The ability to synthesize chiral α-trifluoromethyl amines and amino esters with high stereochemical purity is essential, as these compounds serve as valuable unnatural amino acids for creating proteolytically stable peptides with enhanced lipophilicity. nih.gov
Future Research Directions and Emerging Methodologies
Advancements in Asymmetric Fluorination for Complex Structures
The precise, stereocontrolled introduction of fluorine into complex organic molecules remains a formidable challenge in synthetic chemistry. nih.gov The development of novel asymmetric fluorination methods is critical for accessing new generations of chiral fluorinated compounds with tailored biological activities.
Recent progress has moved beyond traditional, often harsh fluorinating agents to more sophisticated and milder catalytic systems. nih.gov Key areas of advancement include transition metal catalysis, organocatalysis, and biocatalysis, which offer complementary approaches to achieving high enantioselectivity. rsc.org For instance, chiral phase-transfer catalysts and chiral Lewis acid catalysts have demonstrated significant success in controlling the stereochemical outcome of fluorination reactions. numberanalytics.com
Emerging trends focus on novel activation modes and reagents. Photocatalytic and electrochemical fluorination methods are gaining traction as they often proceed under mild conditions with high selectivity. numberanalytics.com The development of new electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been instrumental in enabling catalytic enantioselective reactions that were previously impractical. acs.org
A particularly challenging frontier is the construction of fluorine-bearing quaternary stereogenic centers, which are found in less than 1% of current fluorine-containing medicines. nih.gov Progress in this area relies on the development of highly specialized catalytic systems capable of overcoming significant steric and electronic hurdles. rsc.org
Table 1: Comparison of Modern Asymmetric Fluorination Strategies
| Strategy | Catalyst Type | Key Advantages | Common Fluorinating Reagents |
|---|---|---|---|
| Transition Metal Catalysis | Palladium, Copper, Nickel Complexes | High efficiency, broad substrate scope | NFSI, AgF |
| Organocatalysis | Chiral Amines, Cinchona Alkaloids | Metal-free, mild conditions, high enantioselectivity | Selectfluor, NFSI |
| Photocatalysis | Iridium, Ruthenium Complexes | Light-driven, unique reactivity pathways | Various radical fluorine sources |
| Biocatalysis | Fluorinase Enzymes | High stereoselectivity, environmentally friendly | Fluoride (B91410) ion |
Integration of Synthetic Chemistry with Advanced Analytical Techniques for Bio-conjugates
Bioconjugation, the covalent linking of a synthetic molecule to a biomolecule like a protein or antibody, is a powerful strategy for creating targeted therapeutics and advanced diagnostics. nih.gov When the synthetic component is a fluorinated molecule, it can serve as a metabolic stabilizer or a probe for ¹⁹F Magnetic Resonance Imaging (MRI). The increasing complexity of these bio-conjugates necessitates the integration of sophisticated analytical techniques to ensure their structure, purity, and stability.
Traditional analytical methods often fall short in characterizing these heterogeneous and complex molecules. adcreview.com Advanced mass spectrometry (MS) techniques, particularly when hyphenated with liquid chromatography (HPLC-MS), are indispensable for determining the precise mass and drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). adcreview.combohrium.com
For fluorinated bio-conjugates, fluorine-specific analytical methods are crucial. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local environment of the fluorine atoms, providing insights into protein folding and ligand binding. Furthermore, the development of metal-free probes for ¹⁹F MRI is an active area of research, with fluorinated albumin conjugates showing potential as imaging agents. researchgate.net However, analyzing covalently bound fluorine in biological samples often requires specialized sample preparation, such as combustion or reductive cleavage, to convert it to an ionic form detectable by methods like the fluoride ion-selective electrode or aluminum monofluoride molecular absorption spectrometry. nih.gov
Table 2: Key Analytical Techniques for Fluorinated Bio-conjugate Characterization
| Technique | Information Provided | Application Area |
|---|---|---|
| HPLC-MS | Purity, molecular weight, drug-to-antibody ratio (DAR) | ADC characterization, quality control |
| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine, protein-ligand interactions | Structural biology, drug discovery |
| ICP-MS | Elemental fluorine quantification | Monitoring of novel fluorinated compounds |
| ¹⁹F MRI | In vivo imaging and tracking | Diagnostics, pharmacokinetic studies |
Rational Design of Next-Generation Fluorinated Biomolecules
The rational design of fluorinated biomolecules leverages the unique stereoelectronic properties of fluorine to enhance molecular function. The introduction of fluorine can improve metabolic stability, bioavailability, and binding affinity by altering conformation and electronic distribution. nih.govemerginginvestigators.org
In peptide and protein engineering, the strategic placement of fluorine can be used to control secondary structure. nih.gov For example, studies have shown that fluorine positioned alpha to a carbonyl group favors an antiperiplanar conformation, while fluorine beta to a nitrogen atom prefers a gauche conformation, effects that can be used to direct the folding of β-peptides. nih.gov
In drug design, computational tools are becoming essential for predicting the optimal placement of fluorine atoms to maximize beneficial interactions with a biological target. The FMAP algorithm, for instance, calculates "fluorophilic" sites within a protein's binding pocket, identifying locations where fluorine can form favorable orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups. acs.orgresearchgate.net This approach facilitates the design of more potent and selective inhibitors. acs.org The development of such computational methods helps to move beyond trial-and-error approaches to a more predictive and rational design process for novel fluorinated therapeutics. acs.orgresearchgate.net
Computational Modeling for Predictive Synthesis and Application in Biological Systems
Computational chemistry is revolutionizing the discovery and development of fluorinated molecules by providing predictive insights into both their synthesis and biological activity. Quantum chemical calculations, such as Density Functional Theory (DFT), allow researchers to model reaction pathways, predict the viability of novel synthetic routes, and understand the mechanisms of fluorination reactions. hokudai.ac.jpnih.gov
This predictive power can significantly accelerate the discovery of new reactions. For instance, researchers have used the artificial force induced reaction (AFIR) method to computationally screen numerous potential reactions, leading to the successful lab synthesis of novel N-heterocyclic compounds that were previously unimagined. hokudai.ac.jp This approach turns computation from a tool for refining existing ideas into an engine for generating entirely new chemical transformations. hokudai.ac.jp
In the biological realm, molecular dynamics (MD) simulations are used to understand how fluorinated molecules interact with their protein targets. nih.gov These simulations can reveal the role of specific amino acid residues in binding and catalysis, paving the way for the rational engineering of enzymes, such as fluorinases, with improved specificity and activity. nih.govchemrxiv.org Furthermore, computational models are used to predict the absorption and emission properties of fluorophores, aiding the design of new probes for biological imaging. clemson.edu The integration of artificial intelligence and machine learning with these computational methods is expected to further enhance the ability to predict reaction yields and design novel molecules with desired therapeutic properties. rsc.org
Q & A
Q. What are the common synthetic routes for (S)-4-Amino-5,5,5-trifluoropentanoic acid?
The compound is typically synthesized via dynamic kinetic resolution (DKR) using chiral catalysts. For example, Mei et al. (2019) achieved enantioselective synthesis by reacting racemic α-amino acids with a chiral Ni(II) complex, yielding the (S)-enantiomer with high enantiomeric excess (e.e. >99%) . Alternative methods include enzymatic transamination (e.g., amine transaminases) or asymmetric hydrogenation of trifluoromethylated precursors.
Q. How does the trifluoromethyl group influence the physicochemical properties of this compound?
The CF₃ group increases hydrophobicity and metabolic stability compared to non-fluorinated analogs. Studies on trifluoroleucine analogs demonstrate enhanced membrane-binding affinity and resistance to enzymatic degradation, suggesting similar behavior for this compound in peptide systems .
Q. What analytical techniques are used to characterize this compound?
Standard methods include:
- HPLC-MS : Separation of diastereomers using C18 columns with formic acid/acetonitrile gradients to avoid trifluoroacetic acid (TFA)-induced artifacts .
- ¹⁹F NMR : Detects trifluoromethyl signals (δ ~ -60 to -70 ppm) for purity assessment.
- Chiral GC/MS : Confirms enantiomeric excess using derivatized samples.
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) be optimized for large-scale synthesis?
Key parameters include:
- Catalyst loading : Reducing Ni(II)-Schiff base complexes to <5 mol% while maintaining e.e. >95% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Cofactor recycling : Enzymatic systems (e.g., glucose dehydrogenase) regenerate NADH in situ, reducing costs .
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst Loading | 2–5 mol% | e.e. >99% |
| Temperature | 25–40°C | Faster kinetics |
| pH | 7.5–8.5 | Enzyme stability |
Q. What strategies resolve diastereomers formed during synthesis?
Inductive effects from the CF₃ group create distinct acid/base properties between diastereomers. Naugler and Prosser () achieved separation using:
- HPLC with 0.2% formic acid : Resolves diastereomers without TFA interference.
- Isocratic elution (5% acetonitrile) : Enhances peak resolution for preparative-scale purification .
Q. How do engineered transaminases improve enantioselective synthesis?
Directed evolution of amine transaminases (e.g., from Arthrobacter sp.) increases activity toward trifluoromethyl substrates. Mutations at substrate-binding pockets (e.g., F88A, V153G) enhance steric tolerance for CF₃ groups, improving conversion rates from <20% to >80% .
Q. What contradictions exist in reported synthetic yields, and how are they addressed?
Discrepancies in yield (e.g., 50–95%) arise from:
- Cofactor availability : Insufficient NADH recycling reduces enzymatic efficiency.
- Substrate inhibition : High concentrations of α-keto acids suppress transaminase activity. Mitigation involves design of experiments (DoE) to optimize substrate feeding and cofactor ratios .
Methodological Guidance
Designing peptides with this compound: Considerations for stability and activity
- Positioning : Incorporate the CF₃ group at solvent-exposed sites to minimize steric clashes.
- Protection strategies : Use Fmoc/t-Bu groups during solid-phase synthesis to prevent side reactions.
- Circular dichroism (CD) : Monitor conformational changes induced by fluorination .
Validating enantiopurity in complex matrices
Combine chiral HPLC with isotopic labeling (e.g., ¹³C-CF₃ analogs) to distinguish target signals from matrix interference. Reference standards (e.g., EN300-741819) ensure accurate quantification .
Data Contradiction Analysis
Conflicting reports on reaction pH optima (pH 7.5 vs. 10) for transaminase-catalyzed synthesis may reflect enzyme source variability. Systematic pH profiling with Bacillus megaterium vs. Escherichia coli transaminases reveals species-dependent activity peaks, emphasizing the need for enzyme-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
